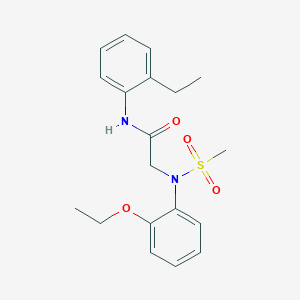
N~2~-(2-ethoxyphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(2-ethoxyphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as EPM-102, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. EPM-102 has been studied for its ability to affect the central nervous system and has shown promising results in preclinical studies. In
Applications De Recherche Scientifique
EPM-102 has been studied for its potential therapeutic properties in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In preclinical studies, EPM-102 has shown neuroprotective effects by reducing oxidative stress, inflammation, and neuronal damage. EPM-102 has also been studied for its potential to improve cognitive function and memory.
Mécanisme D'action
The mechanism of action of EPM-102 is not fully understood, but it is believed to involve the modulation of neurotransmitters such as glutamate and acetylcholine. EPM-102 has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine. By inhibiting acetylcholinesterase, EPM-102 can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. EPM-102 has also been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
In preclinical studies, EPM-102 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. EPM-102 has also been shown to improve cognitive function and memory in animal models. EPM-102 has a high affinity for the blood-brain barrier, which allows it to effectively target the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using EPM-102 in lab experiments is its high purity and stability. EPM-102 has a high yield in synthesis and can be easily recrystallized to increase purity. However, one limitation of using EPM-102 in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments and may require the use of organic solvents.
Orientations Futures
There are several future directions for the study of EPM-102. One potential direction is the investigation of EPM-102 in the treatment of other neurological disorders such as epilepsy and traumatic brain injury. Another direction is the development of new derivatives of EPM-102 with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of EPM-102 and its potential therapeutic applications.
Propriétés
IUPAC Name |
2-(2-ethoxy-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-4-15-10-6-7-11-16(15)20-19(22)14-21(26(3,23)24)17-12-8-9-13-18(17)25-5-2/h6-13H,4-5,14H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYBWCIHUCHITF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2OCC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3479464.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B3479476.png)
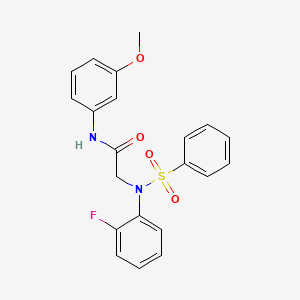
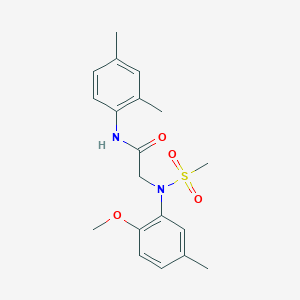
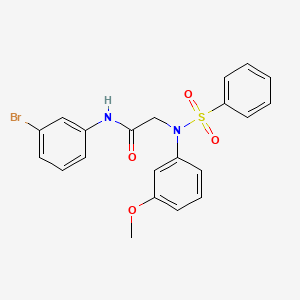
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3479520.png)

![N~2~-(2-chlorophenyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3479533.png)
![N~1~-(2,5-dimethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3479534.png)

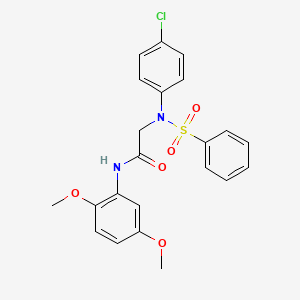
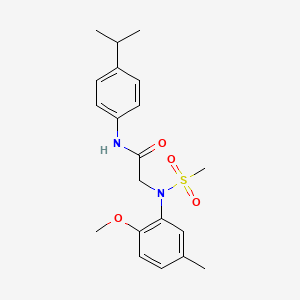
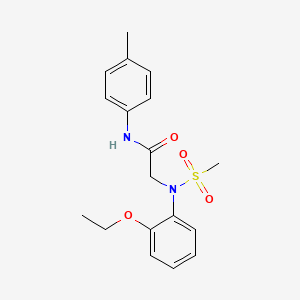
![ethyl 4-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B3479559.png)
